N-Nitrosodimethyl-1,1,1-D3-amine
Overview
Description
N-Nitrosodimethyl-1,1,1-D3-amine is a deuterated form of N-Nitrosodimethylamine, an organic compound with the molecular formula C2H3D3N2O. This compound is a stable isotope-labeled analog, often used in scientific research for tracing and analytical purposes. It is known for its applications in environmental toxicology and forensic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosodimethyl-1,1,1-D3-amine can be synthesized through the nitrosation of deuterated dimethylamine. The reaction typically involves the use of nitrous acid (HNO2) or its derivatives under acidic conditions. The deuterated dimethylamine is treated with a nitrosating agent, such as sodium nitrite (NaNO2), in the presence of a strong acid like hydrochloric acid (HCl) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials and careful handling of nitrosating agents are crucial for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosodimethyl-1,1,1-D3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-nitroso compounds.
Reduction: Reduction reactions can convert it back to deuterated dimethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-Nitroso compounds.
Reduction: Deuterated dimethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Nitrosodimethyl-1,1,1-D3-amine is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracing studies and analytical chemistry.
Biology: It helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in environmental toxicology to trace and analyze pollutants
Mechanism of Action
The mechanism of action of N-Nitrosodimethyl-1,1,1-D3-amine involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. The compound primarily targets DNA, causing mutations and potentially leading to carcinogenesis. The pathways involved include the formation of aminyl radicals and subsequent oxidation to form N-nitroso compounds .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): The non-deuterated analog, known for its hepatotoxicity and carcinogenicity.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar toxicological properties.
Dimethylamine: The precursor amine used in the synthesis of N-Nitrosodimethyl-1,1,1-D3-amine
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing and analytical studies. The presence of deuterium atoms provides distinct mass spectrometric signatures, allowing for precise quantification and analysis in complex biological and environmental samples .
Properties
IUPAC Name |
N-methyl-N-(trideuteriomethyl)nitrous amide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJAHHVKNCGLG-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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